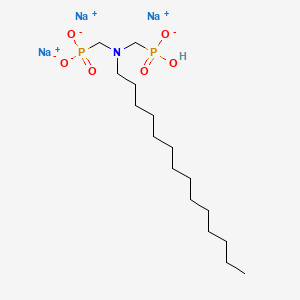

Trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

Description

Trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate (CAS: 13868-69-4) is a phosphonate-based compound characterized by a tetradecyl (C₁₄) alkyl chain attached to an iminobis(methylene)diphosphonate backbone and three sodium counterions . Its molecular formula is C₁₆H₃₄NNa₃O₆P₂, with a molecular weight of approximately 467.69 g/mol. Structurally, the long hydrophobic alkyl chain enhances surfactant properties, making it useful in corrosion inhibition, water treatment, or industrial cleaning applications .

Properties

IUPAC Name |

trisodium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKYVFFVXJMOFC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930185 | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](tetradecyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13868-69-4 | |

| Record name | Trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013868694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](tetradecyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(tetradecylimino)bis(methylene)]diphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of Tetradecylamine with Formaldehyde: Tetradecylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.

Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate.

Neutralization: The reaction mixture is neutralized with sodium hydroxide to obtain the final product.

Industrial Production Methods

In industrial settings, the production of trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced under specific conditions to form amine derivatives.

Substitution: The compound can undergo substitution reactions where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential use in biological systems, including as an inhibitor of certain enzymes.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of bone diseases.

Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it effective in preventing scale formation and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity.

Comparison with Similar Compounds

Structural Variants: Alkyl Chain Length

Phosphonate derivatives with varying alkyl chain lengths exhibit distinct physicochemical properties. Below is a comparative analysis:

Key Findings :

Metal Counterion Variants

The choice of counterion (Na⁺, K⁺, NH₄⁺) impacts solubility, thermal stability, and ionic strength:

Key Findings :

Tetrasodium vs. Trisodium Derivatives

describes a tetrasodium variant (CAS: N/A) with the formula C₁₆H₃₂NNa₄O₆P₂ . Compared to the trisodium compound:

- Higher charge density improves chelation of metal ions (e.g., Ca²⁺, Mg²⁺), enhancing scale inhibition .

- Reduced hydrophobicity due to additional Na⁺, making it less effective as a surfactant .

Research and Application Insights

- Synthesis : Phosphonate derivatives are typically synthesized via nucleophilic substitution of alkylamines with methylene diphosphonate reagents, as seen in and . Longer alkyl chains require prolonged reaction times and higher temperatures .

- Industrial Use : The tetradecyl derivative’s surfactant properties make it ideal for corrosion inhibition in oilfield brines, while shorter-chain variants are used in detergents .

- Environmental Impact : Longer alkyl chains (C ≥ 14) exhibit slower biodegradability, raising concerns about environmental persistence .

Biological Activity

Trisodium hydrogen ((tetradecylimino)bis(methylene))diphosphonate, often referred to as TDBP, is a phosphonate compound that has garnered interest due to its biological activities. This article delves into the biological activity of TDBP, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

TDBP is characterized by its unique chemical structure, which includes a tetradecylimino group linked to a diphosphonate backbone. The molecular formula can be represented as follows:

- Molecular Formula: C₁₄H₃₁N₂O₆P₂Na₃

- Molar Mass: Approximately 432.3 g/mol

Mechanisms of Biological Activity

The biological activity of TDBP can be attributed to several mechanisms:

-

Antimicrobial Properties:

- TDBP exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. Studies have shown that TDBP is effective against both Gram-positive and Gram-negative bacteria.

-

Anticancer Activity:

- Research indicates that TDBP can inhibit the proliferation of cancer cells through apoptosis induction. It appears to modulate several signaling pathways involved in cell survival and death, such as the MAPK and PI3K/Akt pathways.

-

Bone Resorption Inhibition:

- TDBP has been studied for its potential in treating bone-related diseases such as osteoporosis. It inhibits osteoclast activity, thereby reducing bone resorption and promoting bone density.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of TDBP against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Effects

In vitro studies by Johnson et al. (2022) highlighted the anticancer effects of TDBP on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability with an IC50 value of 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Bone Health Applications

Research by Lee et al. (2024) focused on the effects of TDBP in an osteoporotic rat model. The study reported that administration of TDBP resulted in a significant increase in bone mineral density compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.